molecular formula C18H20N2OS2 B2462043 3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1795441-59-6

3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2462043
CAS No.: 1795441-59-6
M. Wt: 344.49
InChI Key: WFOGKEMKEOYFRA-UHFFFAOYSA-N
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Description

3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it an interesting subject for scientific research.

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS2/c1-12(2)10-20-17(21)16-15(8-9-22-16)19-18(20)23-11-14-7-5-4-6-13(14)3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOGKEMKEOYFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . The specific conditions for introducing the isobutyl and 2-methylbenzylthio groups would depend on the desired substitution pattern and the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols for substitution reactions. The specific conditions would depend on the desired transformation and the reactivity of the compound.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at specific positions on the thieno[3,2-d]pyrimidine core.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C18H20N2OS2C_{18}H_{20}N_{2}O_{S_{2}} and a molecular weight of 344.49 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is significant in its biological activity.

Antimycobacterial Activity

One of the most notable applications of 3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is its potential as an antimycobacterial agent . Research indicates that compounds in the thieno[3,2-d]pyrimidin-4-one class exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanism involves interference with the metabolic processes of mycobacteria, leading to inhibited growth .

Antiparasitic Properties

Recent studies have highlighted the compound's potential against parasitic infections, particularly those caused by Leishmania. It has shown modest activity against Leishmania donovani intracellular amastigotes with a selectivity ratio exceeding 660-fold compared to human N-myristoyltransferases (NMTs). This selectivity suggests potential therapeutic applications in treating leishmaniasis while minimizing toxicity to human cells .

Chemical Synthesis and Material Science

In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new materials with specific properties. Researchers utilize it in synthesizing more complex molecules that may have additional therapeutic or industrial applications .

Targeting Mycobacteria

The antimycobacterial action is primarily attributed to the compound's ability to disrupt the metabolic pathways essential for mycobacterial survival. Studies suggest that similar compounds interfere with DNA replication and energy metabolism within the bacteria .

Inhibition of N-myristoyltransferase

For antiparasitic activity, the compound inhibits N-myristoyltransferase enzymes in Leishmania, which are crucial for protein modification and function. This inhibition affects the parasite's ability to thrive within host cells .

Mechanism of Action

The mechanism of action of 3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. For example, thieno[3,2-d]pyrimidines have been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, which is involved in the bacterial energy metabolism . This inhibition can lead to a decrease in ATP production and ultimately bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidin-4-ones and thieno[2,3-d]pyrimidin-4-ones, which have been studied for their biological activities .

Uniqueness

The uniqueness of 3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thieno[3,2-d]pyrimidin-4-ones. This makes it a valuable compound for further research and development.

Biological Activity

3-Isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicine.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C18H20N2OS2
  • Molecular Weight: 344.491 g/mol
  • CAS Number: 1795441-59-6

The unique thieno[3,2-d]pyrimidine core structure contributes to its biological properties, making it a valuable subject for research.

Target Pathways

Research indicates that compounds in the thieno[3,2-d]pyrimidine class exhibit significant activity against Mycobacterium tuberculosis , suggesting that this compound may interfere with the metabolic or replication processes of mycobacteria. This is particularly relevant in the context of developing new antimycobacterial agents.

Biochemical Pathways

The compound's mechanism involves inhibition of key biochemical pathways necessary for the survival and replication of mycobacteria. It is hypothesized that similar compounds disrupt cellular processes by targeting specific enzymes or receptors involved in mycobacterial metabolism.

Antimycobacterial Activity

In vitro studies have demonstrated that this compound exhibits promising antimycobacterial activity. The compound shows potential as a lead candidate for further development into therapeutic agents against tuberculosis.

Activity IC50 Value Reference
AntimycobacterialTBD (To be determined)

Case Studies and Research Findings

Recent studies have explored various derivatives of thieno[3,2-d]pyrimidines, highlighting their potential in treating infectious diseases and cancer. For example:

  • Antiplasmodial Activity : Research on related compounds has demonstrated efficacy against Plasmodium falciparum, indicating that structural modifications can enhance biological activity against malaria pathogens .
  • Cancer Therapeutics : Other thieno[3,2-d]pyrimidine derivatives have been investigated for their anticancer properties through mechanisms such as DNA intercalation and topoisomerase inhibition .

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